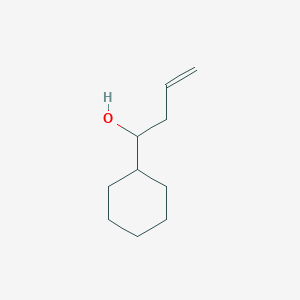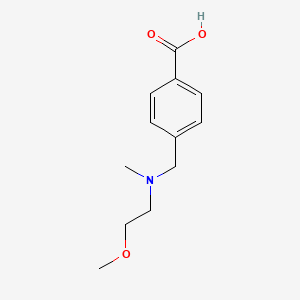
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a 2-methoxyethyl and methylamino group
Preparation Methods
The synthesis of 4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)benzoic acid with 2-methoxyethylamine and methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it inhibits the breakdown of fibrin clots by blocking the activation of plasminogen to plasmin. This action helps in stabilizing blood clots and preventing excessive bleeding .
Comparison with Similar Compounds
4-(((2-Methoxyethyl)(methyl)amino)methyl)benzoic acid can be compared with similar compounds such as:
Methyl 4-aminobenzoate: This compound has a similar benzoic acid core but differs in its substituents, leading to different chemical properties and applications.
Methyl 4-amino-3-methoxybenzoate:
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-[[2-methoxyethyl(methyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO3/c1-13(7-8-16-2)9-10-3-5-11(6-4-10)12(14)15/h3-6H,7-9H2,1-2H3,(H,14,15) |
InChI Key |
QQFKWTKJKZWSSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


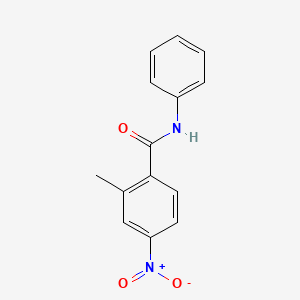
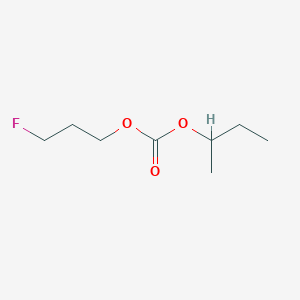
![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)


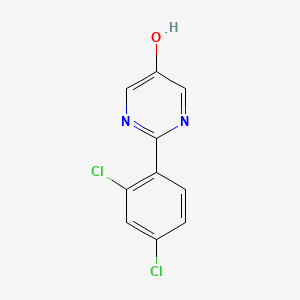


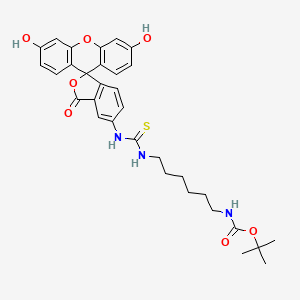
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)



